molecular formula C13H18N2S B2970275 1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane CAS No. 1241160-07-5

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane

Cat. No.: B2970275
CAS No.: 1241160-07-5
M. Wt: 234.36
InChI Key: FTEKOWTYCXTVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane is a chemical compound characterized by the presence of a diazepane ring substituted with a prop-2-ynyl group and a thiophen-2-ylmethyl group

Preparation Methods

The synthesis of 1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane, propargyl bromide, and thiophen-2-ylmethyl chloride.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reactions.

    Synthetic Route: The synthetic route generally includes the alkylation of 1,4-diazepane with propargyl bromide to introduce the prop-2-ynyl group, followed by the alkylation with thiophen-2-ylmethyl chloride to introduce the thiophen-2-ylmethyl group.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific substituents on the diazepane ring.

    Major Products:

Scientific Research Applications

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound could be investigated for its potential pharmacological properties, including its effects on specific molecular pathways or disease models.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the nature of the interactions with the compound.

Comparison with Similar Compounds

1-Prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-Prop-2-ynyl-4-(thiophen-3-ylmethyl)piperazine: This compound has a piperazine ring instead of a diazepane ring, which may result in different chemical and biological properties.

    1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine-2,6-dione:

    1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)-1H-pyrazole: This compound features a pyrazole ring, which may confer unique properties compared to the diazepane ring in this compound.

Properties

IUPAC Name

1-prop-2-ynyl-4-(thiophen-2-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c1-2-6-14-7-4-8-15(10-9-14)12-13-5-3-11-16-13/h1,3,5,11H,4,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKOWTYCXTVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.